molecular formula C20H16N2O3S B2522030 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797637-70-7

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2522030
CAS No.: 1797637-70-7
M. Wt: 364.42
InChI Key: RYGYQWVUCASMBF-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound featuring a benzoxazole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Moiety: The final step involves the coupling of the thiophene derivative with the benzoxazole-acetamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxo group in the benzoxazole ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoxazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or electronic components, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene moiety can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-benzylacetamide: Lacks the thiophene moiety, which may reduce its electronic and steric properties.

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-furyl)acetamide: Contains a furan ring instead of thiophene, potentially altering its reactivity and biological activity.

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-pyridyl)acetamide: Incorporates a pyridine ring, which can affect its binding affinity and solubility.

Uniqueness

The presence of both benzoxazole and thiophene rings in 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide provides a unique combination of electronic properties and steric effects, making it particularly versatile for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(12-22-17-7-3-4-8-18(17)25-20(22)24)21-11-14-5-1-2-6-16(14)15-9-10-26-13-15/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYQWVUCASMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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